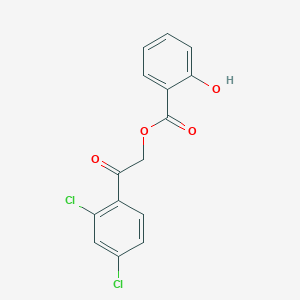

2-(2,4-dichlorophenyl)-2-oxoethyl salicylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl derivatives, involves reacting chlorophenacyl bromide with carboxylic acids in the presence of potassium or sodium carbonate in a DMF medium at room temperature. The synthesis process is crucial for achieving the desired chemical structure and properties. These methods provide a foundation for synthesizing 2-(2,4-dichlorophenyl)-2-oxoethyl salicylate by adapting the reactants and conditions accordingly (Chidan Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed through IR and single-crystal X-ray diffraction studies. These analyses reveal the geometrical parameters and the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization. Such studies are essential for understanding the molecular structure of 2-(2,4-dichlorophenyl)-2-oxoethyl salicylate (Chidan Kumar et al., 2014).

作用機序

Target of Action

It’s worth noting that salicylates, in general, are known to target cyclooxygenase enzymes (cox-1 and cox-2), inhibiting the synthesis of prostaglandins and thromboxanes, thereby exerting anti-inflammatory, analgesic, and antipyretic effects .

Mode of Action

Based on the known actions of salicylates, it can be hypothesized that this compound may interact with its targets (such as cox enzymes) to inhibit the synthesis of inflammatory mediators .

Biochemical Pathways

If we consider the general actions of salicylates, they are known to interfere with the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes .

Result of Action

Based on the known actions of salicylates, it can be hypothesized that this compound may exert anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of inflammatory mediators .

特性

IUPAC Name |

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c16-9-5-6-10(12(17)7-9)14(19)8-21-15(20)11-3-1-2-4-13(11)18/h1-7,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRAYIHSAKFELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-2-oxoethyl 2-hydroxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)

![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)

![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)

![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)

![methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5768924.png)

![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)

![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)

![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)